molecular formula C9H9N3O2 B2949319 Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate CAS No. 1783663-32-0

Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B2949319
CAS No.: 1783663-32-0
M. Wt: 191.19
InChI Key: JWQWLMFPHNBWFV-UHFFFAOYSA-N
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Description

Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1783663-32-0) is a high-value chemical building block with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . This compound is part of the imidazo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry and drug discovery due to its favorable physicochemical properties and potential for diverse biological interactions. The molecule features both an ester group and an amino group on the imidazole ring, providing two distinct handles for further synthetic modification, making it an versatile intermediate for the synthesis of more complex molecules . Researchers utilize this compound primarily as a precursor in organic synthesis and pharmaceutical research. It is strictly for professional laboratory research applications. This product is labeled with the GHS signal word "Warning" and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-8(13)7-6-4-2-3-5-12(6)9(10)11-7/h2-5H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQWLMFPHNBWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783663-32-0
Record name methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with an appropriate ester or acid chloride under acidic conditions . Another approach involves oxidative cyclization, where a precursor compound undergoes oxidation to form the desired imidazo[1,5-a]pyridine structure .

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclocondensation reactions, utilizing readily available starting materials and catalysts to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Scientific Research Applications

The search results provide information on applications related to "Methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate," and "imidazo[1,5-a]pyridine" derivatives, but not specifically "Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate."

Here's a summary of potential applications based on the available information:

Pharmaceutical Applications

  • Antimicrobial Agents: Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate may be a lead compound for developing new antimicrobial agents due to its biological activity. Derivatives of imidazo[1,2-A]pyridine compounds have shown antibacterial properties against various gram-positive and gram-negative bacteria.
  • Anticancer Agents: Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate may also be a lead compound for developing anticancer agents. Derivatives of imidazo[1,2-A]pyridine compounds have shown potential antitumor activity.
  • Anti-inflammatory Agent: Methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate has potential as an anti-inflammatory agent. It can suppress inflammatory responses and modulate cytokine production.

Immunology and Inflammation Research

  • Studying Anti-inflammatory Potential: Scientists can study the potential of methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate as an anti-inflammatory agent.
  • Cell Models: Use immune cells (e.g., macrophages) or inflammatory models (e.g., carrageenan-induced paw edema).
  • Cytokine Assays: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
  • NF-κB Pathway: Investigate inhibition of NF-κB signaling.

Chemical Synthesis

  • Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate can be used as a building block in chemical synthesis due to its structure.

Materials Science

  • Applications of its derivatives have also been actively probed in materials science .
  • Imidazo[1,5-a]pyridines can be used in organic light-emitting diodes (OLED) .
  • They can be precursors of N-heterocyclic carbenes and in the design of different metal complexes .

Other Potential Applications

  • ** treatment of several diseases such as inflammation, tuberculosis and cancer** .

Mechanism of Action

Comparison with Similar Compounds

Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate (2t)

  • Structure : Trifluoromethyl (-CF₃) group at position 3.
  • Synthesis : Prepared via a KHSO₄-promoted reaction, yielding 68% isolated product (19F NMR yield: 96%) .
  • Properties : Higher lipophilicity due to the -CF₃ group, enhancing metabolic stability. NMR data (δ 8.33 ppm for pyridine protons) confirms regioselectivity .
  • Applications : Useful in medicinal chemistry for its electron-withdrawing properties, which modulate reactivity in cross-coupling reactions.

Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate

  • Structure : Chloro (-Cl) substituent at position 3.
  • Properties : Molecular weight 224.64 g/mol, purity ≥95% (HPLC), stored at 2–8°C .
  • Applications : A versatile intermediate for nucleophilic substitution reactions due to the reactive chlorine atom.

Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate

  • Structure: Cyano (-CN) group at position 4.
  • Properties : Molecular weight 201.18 g/mol, predicted density 1.32 g/cm³, pKa 1.32 .
  • Applications: The electron-deficient cyano group facilitates interactions in kinase inhibition assays.

Tert-butyl 3-(4-(tert-butyl)phenyl)imidazo[1,5-a]pyridine-1-carboxylate (4e)

  • Structure : Bulky tert-butylphenyl group at position 3.
  • Properties : High steric hindrance reduces metabolic degradation, as evidenced by HRMS (C19H20O2N2Na: 331.1421) .

Ester Group Variations

Ethyl imidazo[1,5-a]pyridine-1-carboxylate

  • Structure : Ethyl ester instead of methyl.
  • Properties : CAS 119448-87-2; suppliers list prices up to $846/5g .
  • Applications : The ethyl group enhances solubility in organic solvents, making it preferable in certain coupling reactions.

Ring Junction Isosteres

3-Aminoimidazo[1,2-a]pyridines

  • Structure : Imidazo[1,2-a]pyridine core (vs. [1,5-a]).
  • Applications : Identified as potent Mycobacterium tuberculosis glutamine synthetase (MtGS) inhibitors via HTS campaigns. SAR studies show substituent-dependent activity .
  • Key Difference : The [1,2-a] junction alters electronic distribution, reducing planarity and affecting target binding compared to [1,5-a] derivatives.

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity/Yield Key Applications/Properties References
This compound 3-NH₂, 1-COOCH₃ C₉H₉N₃O₂ 191.19 (theoretical) N/A Hypothesized enzyme inhibition
Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate 3-CF₃, 1-COOCH₃ C₁₀H₇F₃N₂O₂ 244.17 68% yield Medicinal chemistry intermediates
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate 3-Cl, 1-COOCH₂CH₃ C₁₀H₉ClN₂O₂ 224.64 99.24% Nucleophilic substitution precursor
3-Aminoimidazo[1,2-a]pyridine 3-NH₂, [1,2-a] core C₇H₇N₃ 133.15 N/A MtGS inhibition (IC₅₀ ~ µM range)

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -CN) enhance stability and reactivity, while bulky groups (e.g., tert-butyl) improve pharmacokinetic profiles .
  • Synthetic Accessibility : Methyl esters are generally synthesized in higher yields (e.g., 68–96%) compared to ethyl analogs, which require stringent storage conditions .
  • Biological Relevance : The [1,5-a] junction offers superior planarity for target binding compared to [1,2-a] derivatives, though the latter show promise in tuberculosis drug discovery .

Biological Activity

Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is a nitrogen-containing heterocyclic compound. Its structure includes an imidazo ring fused with a pyridine, and it is characterized by the presence of an amino group and a carboxylate moiety. The molecular formula is C9H10N4O2C_9H_{10}N_4O_2 and it has been shown to exhibit various pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,5-a]pyridine, including this compound, demonstrate promising antimicrobial properties. For instance, studies have reported that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may induce cell cycle arrest and apoptosis in various cancer cell lines. For example, derivatives similar to this compound have shown selective toxicity towards cancerous cells compared to normal cells. A study highlighted that certain imidazo[1,2-a]pyridine derivatives exhibited higher potency than cisplatin against T24 cancer cells, with GI50 values indicating effective antiproliferative activity .

Kinase Inhibition

This compound has been studied for its role as an ATP-competitive inhibitor of various kinases. It has been shown to inhibit key protein kinases such as EGFR and CDK2, which are crucial in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the imidazo core can enhance inhibitory potency and selectivity towards these kinases .

Case Studies and Experimental Data

A comprehensive review of experimental data shows that this compound and its analogues have been subjected to various biological assays:

Study FocusFindingsReference
Antimicrobial ActivityMIC values of 0.03 - 5.0 μM against Mtb
Anticancer ActivitySelective toxicity in T24 cancer cells
Kinase InhibitionEffective against EGFR and CDK2

Q & A

Q. Experimental Strategy :

Synthesize derivatives with varying substituents (e.g., 4e with 4-tert-butylphenyl vs. 4v with heptyl) .

Perform DFT calculations to map electron density.

Validate reactivity trends via Suzuki-Miyaura coupling or nitration experiments.

Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:
Discrepancies in NMR or IR data often arise from conformational flexibility, solvent effects, or impurities. For example:

  • NMR Shifts : In 4q , pyridinyl substituents cause upfield shifts (δ 8.98 ppm) due to ring current effects, while alkyl chains (e.g., 4v ) induce minimal perturbation .
  • IR Stretching : Ester C=O vibrations vary by 10–20 cm⁻¹ depending on substituent electronegativity .

Q. Troubleshooting Steps :

Re-run spectra in deuterated DMSO or CDCl₃ to assess solvent effects.

Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Compare with computational predictions (e.g., Gaussian NMR simulations).

Advanced: How can this compound be leveraged as a scaffold for bioactive molecule design?

Methodological Answer:
Imidazo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry due to their π-deficient aromaticity and hydrogen-bonding capability. Strategies include:

  • Functionalization : Introduce sulfonamide, urea, or heteroaryl groups at C3 or C5 positions to modulate bioactivity, as seen in SGLT2 inhibitors and calcium antagonists .
  • Structure-Activity Relationship (SAR) : Screen derivatives for target binding (e.g., kinase inhibition) using:
    • In vitro assays : Measure IC₅₀ against enzymes like CDK2 .
    • Molecular docking : Model interactions with ATP-binding pockets.

Example : Tert-butyl 3-(pyridin-3-yl) derivatives (4q ) show enhanced solubility for biological testing .

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